molecular formula C9H11N3O2 B3054588 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide CAS No. 61239-31-4

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Cat. No.: B3054588
CAS No.: 61239-31-4
M. Wt: 193.20 g/mol
InChI Key: XTQZAZLVSUZNQQ-UHFFFAOYSA-N
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Description

2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to a phenylacetamide backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method involves the use of 2-cyanobenzamide, which undergoes coupling and subsequent hydroxyamination to yield the desired product . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the transformation.

Industrial Production Methods

While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is unique due to its specific structure, which combines a hydroxycarbamimidoyl group with a phenylacetamide backbone

Properties

CAS No.

61239-31-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

(3E)-3-amino-3-hydroxyimino-N-phenylpropanamide

InChI

InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)

InChI Key

XTQZAZLVSUZNQQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C(=N\O)/N

SMILES

C1=CC=C(C=C1)NC(=O)CC(=NO)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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